molecular formula C15H10N6O6 B12606950 1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole CAS No. 880554-49-4

1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole

Cat. No.: B12606950
CAS No.: 880554-49-4
M. Wt: 370.28 g/mol
InChI Key: AFGAKGMLLLLLGR-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with diphenyl and trinitromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole typically involves the reaction of 1,3-diphenyl-1H-1,2,4-triazole with trinitromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized triazole derivatives.

Scientific Research Applications

1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives, due to its energetic properties.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The trinitromethyl group is particularly reactive and can participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-1,2,4-triazole: Lacks the trinitromethyl group, resulting in different chemical and biological properties.

    1,3-Diphenyl-5-(nitromethyl)-1H-1,2,4-triazole: Contains a nitromethyl group instead of a trinitromethyl group, leading to variations in reactivity and applications.

    1,3-Diphenyl-5-(methyl)-1H-1,2,4-triazole:

Uniqueness

1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole is unique due to the presence of the trinitromethyl group, which imparts distinct energetic properties and reactivity. This makes it particularly valuable in applications requiring high-energy materials and specialized chemical reactivity.

Properties

CAS No.

880554-49-4

Molecular Formula

C15H10N6O6

Molecular Weight

370.28 g/mol

IUPAC Name

1,3-diphenyl-5-(trinitromethyl)-1,2,4-triazole

InChI

InChI=1S/C15H10N6O6/c22-19(23)15(20(24)25,21(26)27)14-16-13(11-7-3-1-4-8-11)17-18(14)12-9-5-2-6-10-12/h1-10H

InChI Key

AFGAKGMLLLLLGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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